3,4-Dichloro-4'-morpholinomethyl benzophenone
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Overview
Description
3,4-Dichloro-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 and a molecular weight of 350.24 g/mol . It is commonly used in scientific experiments due to its unique physical and chemical properties. The compound is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to a benzophenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’-morpholinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with morpholine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichlorobenzophenone+Morpholine→3,4-Dichloro-4’-morpholinomethyl benzophenone
Industrial Production Methods
Industrial production methods for 3,4-Dichloro-4’-morpholinomethyl benzophenone involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-Dichloro-4’-morpholinomethyl benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzophenone: Lacks the morpholinomethyl group, making it less versatile in certain applications.
4’-Morpholinomethyl benzophenone: Does not have the chlorine atoms, which can affect its reactivity and properties.
Uniqueness
3,4-Dichloro-4’-morpholinomethyl benzophenone is unique due to the presence of both chlorine atoms and a morpholinomethyl group, which confer distinct chemical and physical properties. These features make it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIVFWQKYOMVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642656 |
Source
|
Record name | (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-61-1 |
Source
|
Record name | Methanone, (3,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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